Researchers synthesizing itraconazole, posaconazole, or 5-HT receptor ligands require the precise para-methoxy substitution to ensure reaction kinetics and drug bioavailability. This compound delivers: • Critical nucleophilicity (pKa 8.98) for efficient SN2 coupling; • Optimal LogP (1.50) preserving final drug lipophilicity; • High purity recrystallized solid, ideal for bulk API synthesis. SMolecule provides reliable supply with batch consistency for pharmacopeial compliance.
1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) is a specialized arylpiperazine building block primarily utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the triazole antifungals Itraconazole and Posaconazole. As a low-melting crystalline solid (mp 42–47 °C), it features a secondary amine available for targeted alkylation or acylation, while the para-methoxy group provides specific electronic and steric tuning to the aryl ring. In industrial procurement, this compound is evaluated based on its distinct basicity (pKa 8.98), strictly controlled lipophilicity (LogP 1.50), and reliable processability in bulk synthetic workflows, distinguishing it from simpler, unsubstituted piperazine derivatives .
Substituting 1-(4-Methoxyphenyl)piperazine with generic analogs like 1-phenylpiperazine or unsubstituted piperazine fundamentally compromises both synthetic yield and downstream API efficacy. The absence of the para-methoxy group alters the electron density of the aromatic ring, which directly reduces the nucleophilicity of the secondary amine, leading to sluggish reaction kinetics and higher impurity profiles during critical SN2 coupling steps. Furthermore, altering this specific moiety shifts the partition coefficient (LogP) of the final drug molecule, disrupting the delicate hydrophilic-lipophilic balance required for the bioavailability of complex antifungal agents. Consequently, procurement must strictly specify the para-methoxy derivative to meet stringent pharmacopeial standards .
The electron-donating nature of the para-methoxy group significantly enhances the electron density of the piperazine system compared to unsubstituted arylpiperazines. 1-(4-Methoxyphenyl)piperazine exhibits a predicted pKa of 8.98, which is markedly higher than the baseline 1-phenylpiperazine (pKa ~8.1). This increased basicity translates to superior nucleophilicity at the secondary amine, enabling faster and higher-yielding SN2 alkylation reactions during the synthesis of complex triazolone intermediates .
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | pKa = 8.98 ± 0.10 |
| Comparator Or Baseline | 1-Phenylpiperazine (pKa ~8.1) |
| Quantified Difference | ~0.88 pKa unit increase |
| Conditions | Standard aqueous thermodynamic prediction models |
Higher nucleophilicity ensures faster reaction times and fewer unreacted precursor impurities during large-scale API coupling steps.
In industrial procurement, the physical state of a precursor dictates the complexity of material transfer and purification. 1-(4-Methoxyphenyl)piperazine is a crystalline low-melting solid with a melting point of 42–47 °C. In contrast, the baseline comparator 1-phenylpiperazine is typically a liquid at ambient conditions (mp 15–19 °C). The solid state of the target compound facilitates highly accurate bulk weighing, easier dispensing, and the ability to purge trace impurities via low-temperature recrystallization, which is not feasible for liquid analogs without specialized equipment .
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | 42–47 °C (Solid) |
| Comparator Or Baseline | 1-Phenylpiperazine (15–19 °C, Liquid) |
| Quantified Difference | Phase difference at standard ambient temperature (20–25 °C) |
| Conditions | Standard atmospheric pressure |
Solid-state precursors reduce handling complexity and enable standard recrystallization protocols in GMP manufacturing environments.
The specific substitution pattern of 1-(4-Methoxyphenyl)piperazine is critical for maintaining the target partition coefficient in final drug formulations. The target compound possesses an XLogP3 of 1.50, offering a more hydrophilic profile than 1-phenylpiperazine (LogP ~1.83) and significantly more than halogenated analogs like 1-(4-chlorophenyl)piperazine (LogP ~2.5). This precise lipophilicity contribution is non-negotiable when synthesizing APIs like Itraconazole, where even minor increases in overall hydrophobicity can catastrophically reduce aqueous solubility and intestinal absorption .
| Evidence Dimension | Partition Coefficient (XLogP3) |
| Target Compound Data | 1.50 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)piperazine (~2.5) / 1-Phenylpiperazine (~1.83) |
| Quantified Difference | 0.33 to 1.0 log unit reduction in lipophilicity |
| Conditions | Calculated/experimental octanol-water partition |
Precise lipophilicity control prevents formulation failures and ensures the final API meets required bioavailability metrics.
1-(4-Methoxyphenyl)piperazine is the exact, non-substitutable building block required for the synthesis of broad-spectrum triazole antifungals. Its specific nucleophilicity ensures efficient coupling with chlorinated intermediates, while its methoxy group is structurally required for the target receptor binding and optimal LogP of the final drug molecules[1].
In neuropharmacological research, this compound serves as a core scaffold for synthesizing serotonin (5-HT) receptor ligands. The para-methoxy substitution provides specific steric and electronic interactions within the receptor binding pocket that cannot be replicated by unsubstituted or ortho-substituted piperazines, making it a critical starting material for CNS drug discovery .
Due to its solid state and ability to be highly purified via recrystallization, 1-(4-Methoxyphenyl)piperazine is widely procured as an analytical reference standard. It is used to calibrate LC-MS and HPLC equipment for detecting piperazine-derived impurities or metabolites in both pharmaceutical quality control and forensic toxicology workflows [2].
Irritant